5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole
Description
5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole is a fused heterocyclic compound featuring a pyrrolothiazole core substituted with a benzyl group at the 5-position. This structure combines electron-rich aromatic systems (benzyl and pyrrole) with a sulfur-containing thiazole ring, conferring unique electronic and steric properties. For instance, thiazole derivatives are frequently synthesized via reactions of enaminones or thioamides with nitrilium intermediates, as seen in the formation of related pyrrolothiazole systems .
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H10N2S/c1-2-4-9(5-3-1)6-10-7-11-12(14-10)13-8-15-11/h1-5,7-8,14H,6H2 |
InChI Key |
TZIGQBAZIBGEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(N2)N=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield the thiazole ring, which can then be fused with a pyrrole ring through cyclization reactions .
Industrial Production Methods: Industrial production of 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole may involve scalable synthetic routes such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
5-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of topoisomerase II and other molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets:
Topoisomerase II Inhibition: The compound binds to the enzyme topoisomerase II, preventing it from relaxing supercoiled DNA, which is essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death.
Signal Transduction Pathways: It may also interfere with various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: Pyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole derivatives are synthesized via [4+2] cycloaddition between pyrazolylmethylene intermediates and N-arylmaleimides, highlighting the role of electron-deficient dienophiles in forming fused systems . In contrast, thiopyrano[2,3-d][1,3]thiazoles often require esterification post-cyclization to enhance solubility and bioactivity .
Table 2: Bioactivity of Selected Pyrrolothiazole Derivatives
Key Observations :
- Antiviral Potency: Thiopyrano[2,3-d][1,3]thiazole derivatives 8 and 11 exhibit sub-micromolar activity against influenza A strains, attributed to their ability to disrupt viral entry or replication machinery . The absence of a benzyl group in these compounds suggests that ester functionalities at C5 may optimize target engagement.
- Knowledge Gaps: While pyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazoles are well-characterized synthetically, their biological activities remain unexplored in the provided evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
